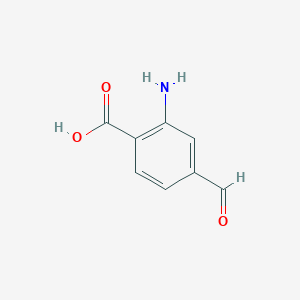![molecular formula C12H19NSi B13996096 1-[Diethyl(phenyl)silyl]aziridine CAS No. 22409-14-9](/img/structure/B13996096.png)
1-[Diethyl(phenyl)silyl]aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Diethyl(phenyl)silyl]aziridine is an organosilicon compound featuring an aziridine ring bonded to a diethyl(phenyl)silyl group Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
准备方法
Synthetic Routes and Reaction Conditions: 1-[Diethyl(phenyl)silyl]aziridine can be synthesized through several methods. One common approach involves the reaction of aziridine with diethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. Solvents like tetrahydrofuran (THF) or dichloromethane are often used to facilitate the reaction .
化学反应分析
Types of Reactions: 1-[Diethyl(phenyl)silyl]aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the aziridine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: m-CPBA, acetonitrile, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Nucleophiles (amines, thiols), solvents (THF, dichloromethane), room temperature to reflux.
Major Products Formed:
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Substituted amines or thiols.
科学研究应用
作用机制
The mechanism of action of 1-[Diethyl(phenyl)silyl]aziridine involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to participate in various chemical transformations, including ring-opening reactions. The silyl group enhances the compound’s stability and reactivity by providing steric and electronic effects. Molecular targets and pathways involved in its reactions include nucleophilic attack on the aziridine ring and subsequent formation of new bonds .
相似化合物的比较
N-Substituted Aziridines: Compounds like N-tosyl aziridine and N-alkyl aziridines share similar reactivity but differ in their substituents, affecting their stability and applications.
Silyl-Substituted Amines: These compounds have similar silyl groups but lack the aziridine ring, resulting in different reactivity and applications.
Uniqueness: this compound stands out due to its combination of an aziridine ring and a silyl group, offering unique reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
属性
CAS 编号 |
22409-14-9 |
|---|---|
分子式 |
C12H19NSi |
分子量 |
205.37 g/mol |
IUPAC 名称 |
aziridin-1-yl-diethyl-phenylsilane |
InChI |
InChI=1S/C12H19NSi/c1-3-14(4-2,13-10-11-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI 键 |
QOTWMSKCVRNZCL-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(C1=CC=CC=C1)N2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



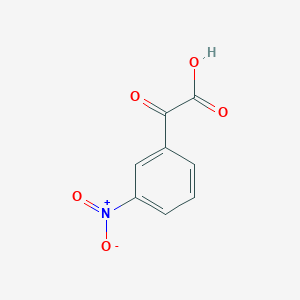
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)

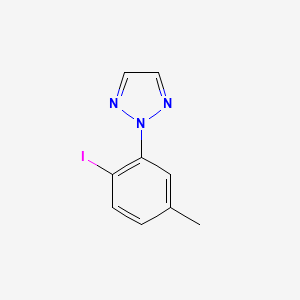
![4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine](/img/structure/B13996045.png)
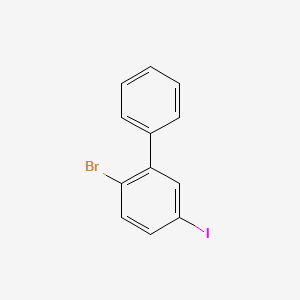

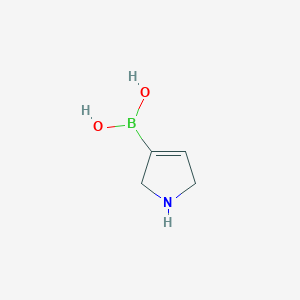

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)

![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)
